5-Bromo-4-chloroquinazoline
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Overview
Description
5-Bromo-4-chloroquinazoline is a heterocyclic compound with the chemical formula C8H4BrClN2. It is characterized by the presence of bromine and chlorine atoms attached to a quinazoline core. This compound is known for its applications in pharmaceutical research and development .
Mechanism of Action
Target of Action
5-Bromo-4-chloroquinazoline is a derivative of quinazoline, a class of compounds known for their wide range of biological properties Quinazoline derivatives are known to target specific molecular pathways, particularly those involved in cancer cell proliferation .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes at the molecular level . These changes can inhibit the function of the target, leading to desired therapeutic effects .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, particularly those involved in cell proliferation and survival . The downstream effects of these interactions can lead to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s molecular weight (24349 g/mol) suggests that it may have suitable pharmacokinetic properties . The bioavailability of the compound could be influenced by various factors, including its physicochemical properties, formulation, and route of administration .
Result of Action
Quinazoline derivatives are known for their antitumor properties . They can inhibit the proliferation of cancer cells, leading to potential therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted quinazolines.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
5-Bromo-4-chloroquinazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoquinazoline: Lacks the chlorine atom, which affects its chemical properties and reactivity.
4,5-Dichloroquinazoline: Contains two chlorine atoms, leading to different reactivity patterns compared to 5-Bromo-4-chloroquinazoline.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties.
Properties
IUPAC Name |
5-bromo-4-chloroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRQUJTALTMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588580 |
Source
|
Record name | 5-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148-38-1 |
Source
|
Record name | 5-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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